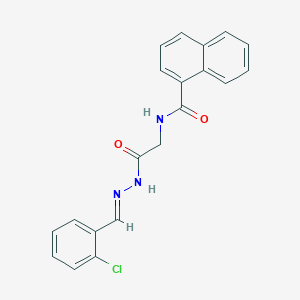
(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a useful research compound. Its molecular formula is C20H16ClN3O2 and its molecular weight is 365.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, also known as 2-(2-(4-chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide, is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H12ClN3O2
- Molecular Weight : 299.73 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including this compound, exhibit significant antimicrobial properties. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. The findings suggest that the compound may induce apoptosis in cancer cells.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 12.0 | Inhibition of cell proliferation |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Case Study on Anticancer Activity :
- A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability, attributed to its ability to induce apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of cell death.
-
Case Study on Antimicrobial Efficacy :
- In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for new antimicrobial agents.
-
Case Study on Anti-inflammatory Mechanism :
- In vivo studies demonstrated that administration of the compound reduced inflammation in a carrageenan-induced paw edema model in rats, supporting its use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-18-11-4-2-7-15(18)12-23-24-19(25)13-22-20(26)17-10-5-8-14-6-1-3-9-16(14)17/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYARRFLSLOMAP-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














